molecular formula C16H15FN2O2S B5730444 4-ethoxy-N-{[(2-fluorophenyl)amino]carbonothioyl}benzamide

4-ethoxy-N-{[(2-fluorophenyl)amino]carbonothioyl}benzamide

Cat. No. B5730444
M. Wt: 318.4 g/mol
InChI Key: WTLVEUDCMMVLCV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-ethoxy-N-{[(2-fluorophenyl)amino]carbonothioyl}benzamide is a chemical compound with potential applications in scientific research. It is a member of the benzamide family of compounds and has been shown to have interesting biochemical and physiological effects.

Mechanism of Action

The mechanism of action of 4-ethoxy-N-{[(2-fluorophenyl)amino]carbonothioyl}benzamide is not fully understood. However, it is believed to act by inhibiting the activity of certain enzymes, such as acetylcholinesterase and butyrylcholinesterase. This inhibition may lead to increased levels of acetylcholine, which is a neurotransmitter involved in many physiological processes.
Biochemical and Physiological Effects:
4-ethoxy-N-{[(2-fluorophenyl)amino]carbonothioyl}benzamide has been shown to have interesting biochemical and physiological effects. For example, it has been shown to inhibit the activity of certain enzymes, such as acetylcholinesterase and butyrylcholinesterase. It has also been shown to have anti-inflammatory and analgesic effects. In addition, this compound has been shown to have potential anti-tumor activity.

Advantages and Limitations for Lab Experiments

One advantage of using 4-ethoxy-N-{[(2-fluorophenyl)amino]carbonothioyl}benzamide in lab experiments is that it has been well-studied and its synthesis method is well-established. In addition, this compound has been shown to have interesting biochemical and physiological effects, which may make it useful in the study of various biological processes. However, one limitation of using this compound is that its mechanism of action is not fully understood, which may make it difficult to interpret experimental results.

Future Directions

There are many future directions for research on 4-ethoxy-N-{[(2-fluorophenyl)amino]carbonothioyl}benzamide. For example, further studies could be conducted to better understand its mechanism of action and its effects on various biological processes. In addition, this compound could be further studied for its potential anti-tumor activity. Finally, this compound could be used as a starting point for the development of new compounds with improved properties and potential applications in scientific research.

Synthesis Methods

The synthesis of 4-ethoxy-N-{[(2-fluorophenyl)amino]carbonothioyl}benzamide involves the reaction of 2-fluoroaniline with carbon disulfide to form 2-fluoro-1,3-dithiole-4-carboxamide. This intermediate is then reacted with ethyl 4-aminobenzoate to form the final product, 4-ethoxy-N-{[(2-fluorophenyl)amino]carbonothioyl}benzamide. The synthesis of this compound has been described in detail in the literature and is a well-established method.

Scientific Research Applications

4-ethoxy-N-{[(2-fluorophenyl)amino]carbonothioyl}benzamide has potential applications in scientific research. It has been shown to have interesting biochemical and physiological effects and may be useful in the study of various biological processes. For example, this compound has been shown to inhibit the activity of certain enzymes, such as acetylcholinesterase and butyrylcholinesterase. It has also been shown to have anti-inflammatory and analgesic effects.

properties

IUPAC Name

4-ethoxy-N-[(2-fluorophenyl)carbamothioyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15FN2O2S/c1-2-21-12-9-7-11(8-10-12)15(20)19-16(22)18-14-6-4-3-5-13(14)17/h3-10H,2H2,1H3,(H2,18,19,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WTLVEUDCMMVLCV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C(=O)NC(=S)NC2=CC=CC=C2F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15FN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-ethoxy-N-[(2-fluorophenyl)carbamothioyl]benzamide

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